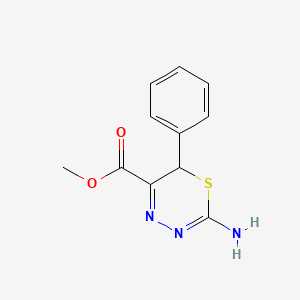
Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate and its derivatives are primarily explored in the realm of chemical synthesis. Mamedov et al. (1996) discussed the synthesis and reactions of this compound, highlighting its formation through the treatment of methyl 3-phenyl-3-chloro-2-oxopropionate with thiosemicarbazide. The study emphasized the influence of the medium's acidity on the final product and the thermodynamic control of these reactions (Mamedov et al., 1996).
Structural Studies and Conformations
In another study by Mamedov et al. (2004), the molecular structure of similar compounds was examined. This research found that depending on the substituent in the thiazole ring, these compounds can form different supramolecular structures, such as lamellar and cylindrical formations (Mamedov et al., 2004).
Pharmaceutical Applications
Exploring pharmaceutical applications, Schröder et al. (2001) described the use of a similar thiadiazine scaffold in designing potent matrix metalloproteinase (MMP) inhibitors. This research highlighted the potential of these compounds in inhibiting various matrix metalloproteinases, which are enzymes involved in tissue remodeling and degradation (Schröder et al., 2001).
Antimicrobial and Antibacterial Studies
Regarding antimicrobial applications, Abbady (2014) studied the synthesis and antimicrobial activity of novel triazoles and thiadiazines containing these compounds. These compounds showed potential as antimicrobial agents, which opens up avenues for their application in treating bacterial infections (Abbady, 2014).
Further Chemical Investigations
Lastly, Kulikova et al. (2007) investigated the N-acylation of 2-amino-5-aryl-6H-1,3,4-thiadiazines, which is critical for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Kulikova et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the compound can undergo various reactions, including acetylation, either with retention of the thiadiazine structure or via sulfur atom extrusion to give acetylated products . These reactions could potentially alter the compound’s interactions with its targets.
Biochemical Pathways
Related compounds have been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, suggesting that the compound could have wide-ranging effects on cellular metabolism.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide valuable insights into the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Related compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects suggest that the compound could have a broad range of impacts at the molecular and cellular levels.
Action Environment
It’s known that the reactions of similar compounds can be subject to thermodynamic control , suggesting that factors such as temperature and pH could potentially influence the compound’s action.
Propriétés
IUPAC Name |
methyl 2-amino-6-phenyl-6H-1,3,4-thiadiazine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-10(15)8-9(17-11(12)14-13-8)7-5-3-2-4-6-7/h2-6,9H,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJCFSJHROVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(SC1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
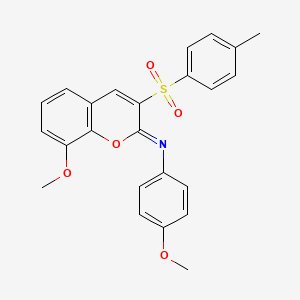
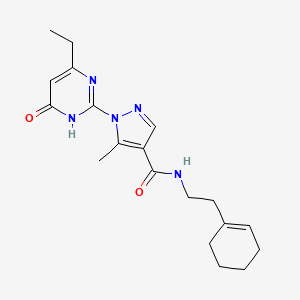
![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)
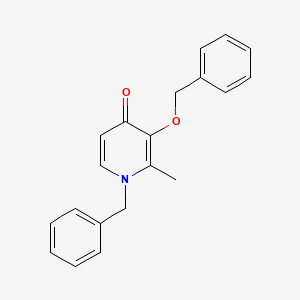
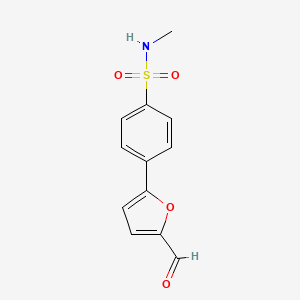
![3,7-Dioxa-9-azabicyclo[3.3.1]nonane](/img/structure/B3003743.png)
![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B3003745.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)
![2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3003749.png)
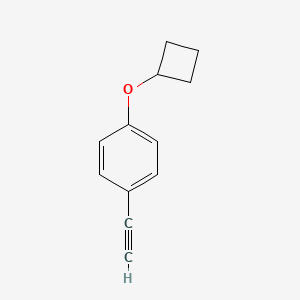
![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)
![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)

